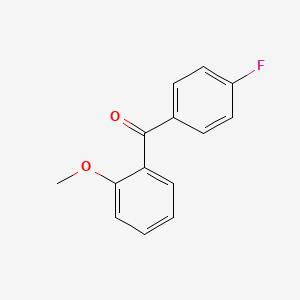

4-Fluoro-2'-methoxybenzophenone

Description

Advanced Materials

Fluorinated compounds are renowned for their high thermal stability and chemical resistance. numberanalytics.com The incorporation of fluorine into polymers, for instance, can lead to materials with exceptional durability and low surface energy, making them suitable for applications ranging from high-performance coatings to advanced electronics. numberanalytics.comresearchgate.netelsevierpure.com The strong carbon-fluorine bond contributes to this robustness. numberanalytics.com For example, fluoropolymers are utilized in creating anti-reflection and anti-contamination coatings. researchgate.netelsevierpure.com

Methoxy (B1213986) groups, on the other hand, can influence the electronic properties and reactivity of the benzophenone (B1666685) core. wikipedia.org In the context of materials science, the presence of a methoxy group can enhance the antioxidant activity of a compound by donating electrons to stabilize free radicals. nih.gov This property is particularly relevant in the development of materials resistant to degradation.

Chemical Synthesis

In the realm of chemical synthesis, fluorinated benzophenones serve as important building blocks and intermediates. sigmaaldrich.com Their unique reactivity, often influenced by the strong electron-withdrawing nature of fluorine, allows for the construction of complex molecular architectures. For instance, 4-fluoro-4′-methoxybenzophenone is used in the synthesis of polyketone esters and fluorenone derivatives, which have applications in pharmaceuticals and organic electronics. ossila.com

The methoxy group also plays a crucial role in directing chemical reactions and modifying the properties of the final products. It can act as a protecting group in multi-step syntheses and influence the regioselectivity of reactions. nih.gov The combination of both fluoro and methoxy substituents on a benzophenone skeleton, as seen in 4-Fluoro-2'-methoxybenzophenone, offers a unique set of properties that researchers are actively exploring.

Properties

IUPAC Name |

(4-fluorophenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBMXCJXWVYWOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616673 | |

| Record name | (4-Fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-46-6 | |

| Record name | (4-Fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Key Research Avenues for 4 Fluoro 2 Methoxybenzophenone

Classical Synthesis Approaches

Classical synthetic routes remain fundamental in the preparation of benzophenone derivatives due to their reliability and the ready availability of starting materials.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for the introduction of an acyl group onto an aromatic ring. tamu.eduyoutube.com This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride, to activate an acyl halide or anhydride (B1165640), which then reacts with an electron-rich aromatic compound. tamu.eduyoutube.com

One direct route to synthesizing 4-Fluoro-2'-methoxybenzophenone involves the Friedel-Crafts acylation of anisole (B1667542) with 4-fluorobenzoyl chloride. In this reaction, the methoxy group of anisole directs the incoming acyl group primarily to the para position due to its electron-donating nature. However, the ortho-isomer, 2'-methoxy-4-fluorobenzophenone, is also formed. The reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). wisc.eduyoutube.com The use of milder catalysts such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) can sometimes be employed to avoid potential side reactions like the demethylation of the methoxy group, which can occur with strong Lewis acids like AlCl₃. stackexchange.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Anisole | 4-Fluorobenzoyl Chloride | AlCl₃ | 4-Fluoro-2'-methoxybenzophenone and 4-Fluoro-4'-methoxybenzophenone |

An alternative Friedel-Crafts approach involves the reaction of fluorobenzene (B45895) with 2-methoxybenzoyl chloride. In this case, the fluorine atom on fluorobenzene is a deactivating group but directs electrophilic substitution to the para position. The reaction with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst yields the desired 4-Fluoro-2'-methoxybenzophenone. A study on the solvent-free acylation of fluorobenzene with benzoyl chloride using a composite catalyst of trifluoromethanesulfonic acid (TfOH) and rare earth triflates, such as Lanthanum(III) triflate (La(OTf)₃), has shown high selectivity and yield for the para-substituted product. sioc-journal.cnepa.gov

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Fluorobenzene | 2-Methoxybenzoyl Chloride | Lewis Acid | 4-Fluoro-2'-methoxybenzophenone |

The Friedel-Crafts acylation is a broadly applicable method for the synthesis of various fluorinated benzophenones. google.com The reaction conditions can be tuned to achieve desired regioselectivity and yield. For instance, the synthesis of other fluorinated benzophenones has been reported through the acylation of fluorobenzene and its derivatives with different benzoyl chlorides. figshare.comresearchgate.net The choice of catalyst is crucial; while aluminum chloride is common, other catalysts like iron(III) chloride (FeCl₃) and various rare earth metal triflates have been explored to improve reaction efficiency and reduce environmental impact. wisc.edustackexchange.com The synthesis of fluorinated benzophenones is of interest as fluorination can enhance properties like photostability. nih.gov

| Aromatic Substrate | Acylating Agent | Catalyst | Product |

| Fluorobenzene | Benzoyl Chloride | TfOH/La(OTf)₃ | 4-Fluorobenzophenone sioc-journal.cnepa.gov |

| Toluene | p-Toluoyl Chloride | AlCl₃ | 4,4'-Dimethylbenzophenone oregonstate.edu |

| Biphenyl | Benzoyl Chloride | AlCl₃ | 4-Phenylbenzophenone oregonstate.edu |

Grignard Reagent-Mediated Syntheses

Grignard reactions offer a powerful alternative for forming carbon-carbon bonds and are particularly useful for synthesizing ketones from aldehydes. mnstate.eduleah4sci.com A Grignard reagent, an organomagnesium halide (R-Mg-X), acts as a potent nucleophile. leah4sci.com

The synthesis of 4-Fluoro-2'-methoxybenzophenone can be accomplished by reacting 2-methoxyphenylmagnesium bromide with 4-fluorobenzaldehyde. The Grignard reagent is typically prepared by reacting 2-bromoanisole (B166433) with magnesium metal in an anhydrous ether solvent. mnstate.edu This nucleophilic Grignard reagent then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This addition reaction forms an intermediate alkoxide, which upon acidic workup, undergoes oxidation to yield the final ketone product, 4-Fluoro-2'-methoxybenzophenone. This method is advantageous for its high degree of specificity in forming the desired isomer. A similar approach has been used in the synthesis of bis(2,4,5-trifluorophenyl)methanone, where a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene (B152817) was reacted with 2,4,5-trifluorobenzaldehyde, followed by oxidation of the resulting alcohol. nih.gov

| Grignard Reagent | Aldehyde | Intermediate Product | Final Product (after oxidation) |

| 2-Methoxyphenylmagnesium Bromide | 4-Fluorobenzaldehyde | (4-Fluorophenyl)(2-methoxyphenyl)methanol | 4-Fluoro-2'-methoxybenzophenone |

Application in Fluorinated Benzophenone Synthesis

The synthesis of fluorinated benzophenones, including structures related to 4-Fluoro-2'-methoxybenzophenone, heavily relies on well-established reactions such as Friedel-Crafts acylation. rsc.orgnih.gov This electrophilic aromatic substitution reaction is a cornerstone for creating aryl ketones. rsc.org The process typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govoregonstate.edu

This method is highly adaptable for producing unsymmetrically substituted benzophenones. oregonstate.edu For instance, the synthesis of 4-chloro-4'-fluorobenzophenone has been successfully achieved via a Friedel-Crafts acylation reaction between 4-chlorobenzoyl chloride and fluorobenzene, using AlCl₃ as the catalyst. oregonstate.edu Similarly, the synthesis of 4,4'-difluorobenzophenone (B49673) can be accomplished through the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoylchloride. google.com Research has also explored solvent-free Friedel-Crafts acylation of fluorobenzene with benzoyl chloride using a composite catalyst system of trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)₃). sioc-journal.cn This approach demonstrated high selectivity and yield for the para-substituted product, 4-fluorobenzophenone. sioc-journal.cn

| Product | Reactants | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| 4-chloro-4'-fluorobenzophenone | 4-chlorobenzoyl chloride, Fluorobenzene | AlCl₃ | Successful synthesis via Friedel-Crafts acylation. | oregonstate.edu |

| 4-fluorobenzophenone | Fluorobenzene, Benzoyl chloride | TfOH and La(OTf)₃ | Solvent-free conditions; 99% selectivity and 87% yield. | sioc-journal.cn |

| Symmetrically Substituted Benzophenones | Carbon tetrachloride, Substituted Benzene | AlCl₃ | Two-step process involving hydrolysis; substitution occurs at the para position. | oregonstate.edu |

Cross-Coupling Reactions for Fluorine-Substituted Aromatic Ketones

Cross-coupling reactions represent a powerful and versatile strategy for the synthesis of fluorine-substituted aromatic ketones. These methods, often catalyzed by transition metals like palladium, offer alternative pathways to traditional methods like Friedel-Crafts acylation. oregonstate.edu Palladium-catalyzed cross-coupling is noted as a potential route for benzophenone synthesis. oregonstate.edu

Recent advancements have highlighted the potential of cobalt-catalyzed reactions. For example, an asymmetric reductive coupling of isocyanates with tertiary alkyl halides has been developed for synthesizing sterically hindered chiral amides. acs.org This methodology has shown exceptional enantioselectivity with a variety of halogenated isocyanates, including those substituted with fluorine. acs.org While this specific reaction produces amides, the underlying principles of metal-catalyzed cross-coupling of halogenated precursors are highly relevant to the synthesis of ketones.

Another relevant area is the development of coupling reactions that form C-N bonds, which can be precursors or analogous to C-C bond formation in ketone synthesis. For instance, a metal-free, iodine-catalyzed cross-dehydrogenative coupling of phosphites with amines has been reported to form phosphoramidates. acs.org This demonstrates the expanding toolkit of coupling reactions that can tolerate a range of functional groups and may be adapted for constructing complex molecules like substituted benzophenones. acs.org

| Reaction Type | Catalyst/Reagent | Substrates | Significance | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Coupling | Cobalt Iodide (CoI₂) | Halogenated isocyanates (including fluorine-substituted), Tertiary alkyl halides | Achieves high enantioselectivity for sterically hindered chiral products. | acs.org |

| Cross-Hetero-Dehydrogenative Coupling | Iodine (I₂) | Dialkyl phosphites, Primary and secondary amines | Metal-free synthesis of phosphoramidates, showing tolerance for various functional groups. | acs.org |

| Friedel-Crafts type | Palladium(II)/oxometalate | Alcohols | Alternative catalytic route to convert an alcohol to a ketone. | google.com |

Modern and Green Chemistry Approaches in Benzophenone Synthesis

In line with the principles of sustainable chemistry, modern synthetic efforts are increasingly focused on developing environmentally benign and efficient methods. This includes the use of photochemical reactions and sustainable catalysts.

Photochemical Synthesis Routes

Photochemistry offers unique pathways for chemical transformations, often proceeding under mild conditions. gordon.edu The photoreduction of benzophenone to benzopinacol (B1666686) is a classic example of a photochemical reaction driven by light. bgsu.edu In this process, benzophenone absorbs ultraviolet (UV) light, typically from sunshine or a UV lamp, leading to the formation of a diradical. gordon.eduhilarispublisher.com This reactive intermediate then abstracts a hydrogen atom from a solvent like isopropyl alcohol, initiating a radical chain reaction that culminates in the formation of benzopinacol. gordon.edubgsu.edu

Benzophenone itself can also serve as an effective and inexpensive photosensitizer. rsc.org In this role, it absorbs light and transfers the energy to another molecule, enabling a reaction that would otherwise require higher energy light. rsc.org For example, benzophenone has been used as a photosensitizer in the intramolecular [2+2] photochemical cycloaddition step for the synthesis of dimethyl cubane-1,4-dicarboxylate, allowing the use of lower energy light (390 nm). rsc.org The conjugation of benzophenone with peptides has also been explored to create self-assembling photocatalysts. rsc.org

Application of Sustainable Catalysts (e.g., ZnO in related benzophenone synthesis)

The development of sustainable catalysts is a key aspect of green chemistry. Zinc oxide (ZnO), an inexpensive and environmentally friendly material, has emerged as a promising catalyst in various organic syntheses. ZnO nanoparticles have been effectively used to catalyze the synthesis of functionalized benzenes and benzimidazole (B57391) derivatives. nih.govnih.gov The high catalytic activity of ZnO nanoparticles is attributed to their high surface area and environmental advantages. nih.gov

In the context of ketone synthesis, ZnO has been cited as an active catalyst for ketonization. google.com Furthermore, ZnO in combination with hydrogen peroxide has been used as a mild and efficient catalytic system for the synthesis of benzimidazoles and quinoxalines at room temperature. tsijournals.com A proposed mechanism for ZnO catalysis involves the activation of a carbonyl or aldehyde group by the nano-ZnO, followed by nucleophilic attack and subsequent cyclization and deprotonation to yield the final product. nih.gov While direct application to 4-Fluoro-2'-methoxybenzophenone synthesis is an area for further research, these examples highlight the potential of ZnO as a sustainable catalyst in the synthesis of complex aromatic compounds.

Advanced Spectroscopic Characterization and Elucidation of 4 Fluoro 2 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Fluoro-2'-methoxybenzophenone, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR experiments allows for the unambiguous assignment of all atoms and confirms the connectivity between the 4-fluorophenyl and 2'-methoxyphenyl rings through the central carbonyl group.

The ¹H NMR spectrum of 4-Fluoro-2'-methoxybenzophenone is expected to show signals corresponding to the eight aromatic protons and the three methoxy (B1213986) protons. The protons on the two aromatic rings are chemically non-equivalent and will exhibit distinct signals and coupling patterns.

The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically in the range of δ 3.7-3.9 ppm. The aromatic region (δ 6.8-7.9 ppm) will be complex due to the substitution patterns. The protons on the 4-fluorophenyl ring often appear as two multiplets, each integrating to two protons, due to coupling with each other and long-range coupling to the fluorine atom. The protons on the 2'-methoxyphenyl ring will appear as four distinct signals, likely multiplets or combinations of doublets and triplets, due to their unique positions relative to the methoxy and carbonyl groups.

Table 1: Predicted ¹H NMR Data for 4-Fluoro-2'-methoxybenzophenone

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.8 - 7.9 | Multiplet (dd) | H-2, H-6 |

| ~7.1 - 7.2 | Multiplet (t) | H-3, H-5 |

| ~7.4 - 7.5 | Multiplet (td) | H-4' |

| ~7.3 - 7.4 | Multiplet (dd) | H-6' |

| ~7.0 - 7.1 | Multiplet (d) | H-3' |

| ~6.9 - 7.0 | Multiplet (t) | H-5' |

Note: The predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and instrument.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 4-Fluoro-2'-methoxybenzophenone, 12 distinct signals in the aromatic region are expected, along with signals for the carbonyl and methoxy carbons.

The carbonyl (C=O) carbon is the most deshielded, appearing at approximately δ 194-196 ppm. The methoxy carbon (-OCH₃) will have a characteristic signal around δ 55-56 ppm. The carbon atom directly bonded to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JC-F) and appear around δ 165 ppm. The carbon attached to the methoxy group (C-2') will also be significantly deshielded, appearing near δ 157 ppm.

Table 2: Predicted ¹³C NMR Data for 4-Fluoro-2'-methoxybenzophenone

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~195.0 | C=O |

| ~165.5 (d, ¹JC-F ≈ 250 Hz) | C-4 |

| ~157.0 | C-2' |

| ~134.0 | C-1 |

| ~133.0 | C-4' |

| ~132.5 (d, ³JC-F ≈ 9 Hz) | C-2, C-6 |

| ~130.5 | C-6' |

| ~128.0 | C-1' |

| ~121.0 | C-5' |

| ~115.0 (d, ²JC-F ≈ 22 Hz) | C-3, C-5 |

| ~112.0 | C-3' |

Note: Predicted values. The multiplicity (d) for fluorinated carbons is due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum for 4-Fluoro-2'-methoxybenzophenone will show a single signal for the fluorine atom at the C-4 position. For aryl fluorides, this signal typically appears in the range of δ -105 to -120 ppm (relative to CFCl₃). The signal may appear as a multiplet due to couplings with the ortho- and meta-protons (H-3, H-5).

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. It would show two independent spin systems: one for the four protons on the 4-fluorophenyl ring and another for the four protons on the 2'-methoxyphenyl ring, confirming their placement on separate rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. chemicalbook.com It would allow for the definitive assignment of each proton signal to its corresponding carbon signal listed in the tables above. For example, the methoxy proton singlet at ~δ 3.8 would correlate with the carbon signal at ~δ 55.8.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). chemicalbook.com It is the key experiment for connecting the molecular fragments. Crucial correlations would include:

A three-bond correlation from the protons ortho to the carbonyl on the fluorinated ring (H-2, H-6) to the carbonyl carbon (~δ 195.0).

A three-bond correlation from the H-6' proton on the methoxy-substituted ring to the carbonyl carbon.

A three-bond correlation from the methoxy protons (-OCH₃) to the C-2' carbon (~δ 157.0).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 4-Fluoro-2'-methoxybenzophenone is dominated by absorptions from its ketone, ether, and fluorinated aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for 4-Fluoro-2'-methoxybenzophenone

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2950-2840 | Aliphatic C-H Stretch (-OCH₃) | Medium-Weak |

| ~1665 | C=O (Aryl Ketone) Stretch | Strong, Sharp |

| ~1600, ~1500, ~1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~1250 | Asymmetric C-O-C (Aryl Ether) Stretch | Strong |

| ~1220 | C-F Stretch | Strong |

The most prominent feature is the strong, sharp absorption band for the conjugated carbonyl group (C=O) around 1665 cm⁻¹. The presence of the ether linkage is confirmed by strong C-O-C stretching bands, while the C-F bond gives rise to a strong absorption in the 1250-1100 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzophenone (B1666685) derivatives are well-known for their photosensitivity and typically exhibit two main absorption bands. ossila.com

π → π* Transition: A high-intensity absorption band is expected at a shorter wavelength, typically around 250-290 nm. This corresponds to the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals within the conjugated aromatic system.

n → π* Transition: A lower-intensity absorption band is expected at a longer wavelength, generally between 330-370 nm. This results from the excitation of a non-bonding electron (from the oxygen lone pair) of the carbonyl group into a π* anti-bonding orbital. The energy of this transition is relevant to photochemical applications, as seen in related benzophenone structures used as photocatalysts. ossila.com

Electronic Transitions (n-π, π-π) Analysis**

The electronic absorption spectrum of a benzophenone derivative is characterized by distinct electronic transitions originating from the carbonyl chromophore and the aromatic rings. scialert.net For 4-Fluoro-2'-methoxybenzophenone, two primary types of transitions are expected in its UV-visible spectrum: n-π* and π-π* transitions.

The n-π transition* is a low-energy transition involving the excitation of a non-bonding electron (n) from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital of the C=O group. scialert.net This transition is characteristically weak (low molar absorptivity, ε) and is formally forbidden by symmetry. In unsubstituted benzophenone, this absorption band is observed in the range of 330-350 nm in non-polar solvents. mdpi.com

The π-π transitions* are of higher energy and intensity (high ε) and arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. scialert.net These transitions are responsible for the strong absorption bands typically observed at shorter wavelengths. For benzophenone, a strong π-π* transition is typically seen around 250 nm. mdpi.com

The presence of the fluoro and methoxy substituents on the phenyl rings of 4-Fluoro-2'-methoxybenzophenone would be expected to modulate the energies of these transitions. The electron-donating methoxy group (-OCH₃) at the 2'-position and the electron-withdrawing fluorine atom (-F) at the 4-position will influence the electron density of the entire π-system, thus shifting the absorption maxima.

Table 1: Expected Electronic Transitions for 4-Fluoro-2'-methoxybenzophenone

| Transition Type | Origin | Expected Wavelength Region (nm) | Expected Intensity (ε) |

|---|---|---|---|

| n-π* | Carbonyl group (C=O) | ~330 - 360 | Low |

Solvent Effects on Absorption Spectra

The polarity of the solvent can significantly influence the electronic absorption spectra of molecules like 4-Fluoro-2'-methoxybenzophenone, an effect known as solvatochromism. The two main transitions, n-π* and π-π*, are affected differently.

The n-π transition* typically exhibits a hypsochromic shift (blue shift, to shorter wavelengths) as the polarity of the solvent increases. mdpi.comnih.gov This is because the non-bonding electrons of the carbonyl group's ground state are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. nih.gov For benzophenone, a blue shift of about 12-14 nm is observed for the n-π* band when the solvent is changed from a non-polar one like n-heptane to a polar one like ethanol (B145695). mdpi.com

Conversely, the π-π transition* generally shows a bathochromic shift (red shift, to longer wavelengths) with increasing solvent polarity. scialert.net This occurs because the π* excited state is typically more polar than the π ground state. A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thereby decreasing the transition energy. scialert.netnih.gov In benzophenone, a red shift of approximately 4 nm is seen for the main π-π* band when moving from n-heptane to ethanol. mdpi.com

For 4-Fluoro-2'-methoxybenzophenone, similar solvent-dependent shifts would be anticipated. The magnitude of these shifts would provide insight into the change in dipole moment upon electronic transition.

Table 2: Predicted Solvent Effects on the Absorption Spectra of 4-Fluoro-2'-methoxybenzophenone

| Transition Type | Effect of Increasing Solvent Polarity | Spectroscopic Shift | Reason |

|---|---|---|---|

| n-π* | Shift to lower wavelength | Hypsochromic (Blue Shift) | Stabilization of ground state non-bonding electrons by the polar solvent. nih.gov |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated from a mixture by GC before being analyzed by MS.

For 4-Fluoro-2'-methoxybenzophenone (C₁₄H₁₁FO₂), the molecular weight is 230.23 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.

The fragmentation pattern under electron ionization (EI) is highly predictable for benzophenone derivatives. Cleavage of the bonds adjacent to the carbonyl group (α-cleavage) is a dominant fragmentation pathway. libretexts.org This would lead to the formation of characteristic benzoyl-type cations. The loss of neutral fragments is also common. whitman.edu

The expected key fragmentation pathways for 4-Fluoro-2'-methoxybenzophenone would include:

Formation of the 4-fluorobenzoyl cation (m/z 123).

Formation of the 2-methoxybenzoyl cation (m/z 135).

Loss of the 4-fluorophenyl radical to form the 2-methoxybenzoyl cation (m/z 135).

Loss of the 2-methoxyphenyl radical to form the 4-fluorobenzoyl cation (m/z 123).

Further fragmentation of these primary ions, for example, the loss of CO (28 Da) from the benzoyl cations. A fragmentation pathway for a related trihydroxy-methoxybenzophenone showed the loss of a CO₂ molecule from a fragment ion. researchgate.net

GC-MS is a suitable technique for the analysis of benzophenone and its derivatives, which are sufficiently volatile and thermally stable. nih.gov The technique allows for the separation and quantification of the compound in complex mixtures, such as in environmental or food samples. rsc.org

Table 3: Predicted Key Mass Fragments for 4-Fluoro-2'-methoxybenzophenone

| m/z | Identity of Fragment |

|---|---|

| 230 | [C₁₄H₁₁FO₂]⁺ (Molecular Ion) |

| 135 | [C₈H₇O₂]⁺ (2-methoxybenzoyl cation) |

| 123 | [C₇H₄FO]⁺ (4-fluorobenzoyl cation) |

| 107 | [C₇H₇O]⁺ (Fragment from methoxy-substituted ring) |

Phosphorescence Studies

Benzophenone is a classic example of a molecule that exhibits strong phosphorescence, which is emission of light from a triplet excited state (T₁). This property is due to a highly efficient intersystem crossing (ISC) process from the initially formed singlet excited state (S₁) to the triplet state. acs.org The phosphorescence of benzophenone itself is characterized by a short lifetime of around 1 ms, even at low temperatures. acs.org

The phosphorescence characteristics of benzophenone derivatives are highly sensitive to the nature and position of substituents. acs.orghitachi-hightech.com The substituents influence the energy levels and the character of the lowest triplet state (T₁). The T₁ state in benzophenone has significant n-π* character, which contributes to its short lifetime. acs.org

For 4-Fluoro-2'-methoxybenzophenone, the fluoro and methoxy groups would modulate the energy of the T₁ state and its n-π* or π-π* character. Aromatic electron-donating groups can lead to triplet states with more localized π-π* character, which can significantly increase the phosphorescence lifetime. acs.org Recent studies have shown that modifying benzophenone derivatives to disrupt the n-π* character of the T₁ state can lead to ultralong-lived room-temperature phosphorescence, with lifetimes extending to seconds. acs.org

Therefore, it is expected that 4-Fluoro-2'-methoxybenzophenone would be phosphorescent. Detailed studies would be required to determine its specific phosphorescence spectrum, quantum yield, and lifetime, and to elucidate the precise nature of its lowest triplet excited state. The phosphorescence spectrum of benzophenone in ethanol at low temperature shows characteristic vibronic structure, with peaks around 414, 443, and 477 nm. A similar structured emission would be anticipated for its derivatives.

Chemical Reactivity and Transformational Studies of 4 Fluoro 2 Methoxybenzophenone

Photochemical Reactions

Benzophenones are well-known for their photochemical activity, and 4-Fluoro-2'-methoxybenzophenone is no exception. The presence of the carbonyl group makes it susceptible to UV light, leading to the formation of an excited triplet state that can initiate various chemical transformations.

Photoreduction Mechanisms (e.g., to Benzopinacols)

A characteristic photochemical reaction of benzophenones is their reduction to benzopinacols in the presence of a hydrogen-donating solvent, such as 2-propanol. Upon irradiation with UV light, the benzophenone (B1666685) molecule is excited to a triplet state. This highly reactive diradical then abstracts a hydrogen atom from the solvent to form a ketyl radical. Two of these ketyl radicals can then dimerize to form a pinacol.

While specific studies on the photoreduction of 4-Fluoro-2'-methoxybenzophenone are not extensively documented, the general mechanism is well-established for other substituted benzophenones, such as 4-bromo-4'-fluorobenzophenone (B1329429) and 4-phenylbenzophenone. researchgate.net The reaction for 4-Fluoro-2'-methoxybenzophenone would be expected to follow this pathway, yielding the corresponding substituted benzopinacol (B1666686), 1,2-bis(4-fluorophenyl)-1,2-bis(2-methoxyphenyl)ethane-1,2-diol.

Photocatalytic Applications

The photosensitive nature of benzophenone derivatives allows them to act as photocatalysts. They can absorb light and transfer the energy to other molecules, initiating chemical reactions.

Photochemical Fluorination (e.g., with Sulfur Hexafluoride)

The isomeric compound, 4-Fluoro-4'-methoxybenzophenone, has been successfully employed as a photocatalyst for the photochemical fluorination of various substrates using sulfur hexafluoride (SF₆) as the fluorine source. ossila.com This reaction proceeds under UV irradiation (e.g., at 365 nm) and demonstrates the ability of the excited benzophenone to facilitate the transfer of a fluorine atom. ossila.com However, there is no specific information available in the researched literature regarding the use of 4-Fluoro-2'-methoxybenzophenone for this particular application.

Cyclization Reactions

The substituent pattern of 4-Fluoro-2'-methoxybenzophenone allows for intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems.

Palladium-Catalyzed Dehydrogenative Cyclisation to Fluorenone Derivatives

Palladium-catalyzed dehydrogenative C-H/C-H coupling is a known method for synthesizing fluorenone derivatives from certain benzophenone precursors. This reaction has been reported for the isomer 4-Fluoro-4'-methoxybenzophenone, yielding the corresponding fluorenone with high efficiency (up to 90%). ossila.com This process involves the intramolecular coupling of two C-H bonds on the adjacent phenyl rings.

However, for 4-Fluoro-2'-methoxybenzophenone, the presence of the methoxy (B1213986) group at the ortho position of one of the phenyl rings makes an alternative cyclization pathway more favorable. Instead of forming a fluorenone, 2-methoxybenzophenones are classical precursors for the synthesis of xanthones . This reaction typically proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution, where the hydroxyl group (formed after demethylation of the methoxy group) attacks the other aromatic ring, followed by dehydration to form the xanthone (B1684191) core. Microwave-assisted synthesis of xanthone derivatives has been reported as an efficient method. nih.gov

Nucleophilic Aromatic Substitution Reactions

The fluorine-substituted aromatic ring in 4-Fluoro-2'-methoxybenzophenone is activated towards nucleophilic aromatic substitution (SₙAr). The strongly electron-withdrawing benzoyl group deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the ortho and para positions.

In this molecule, the fluorine atom is at the para position relative to the activating carbonyl group. This placement is ideal for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance, delocalizing the charge onto the carbonyl oxygen. libretexts.org Consequently, the C-F bond is susceptible to cleavage by a wide range of nucleophiles. The high electronegativity of fluorine further enhances the rate of nucleophilic attack, making it an excellent leaving group in SₙAr reactions, often superior to other halogens. walisongo.ac.id This reactivity allows for the displacement of the fluoride (B91410) ion by nucleophiles such as alkoxides, amines, or thiolates, providing a versatile method for synthesizing a variety of derivatives. nih.gov Studies on related fluorobenzaldehydes show that such substitutions can be carried out with nucleophiles like 4-methoxyphenol (B1676288) in the presence of a base like potassium carbonate. walisongo.ac.id

Interactive Data Tables

Table 1: Summary of Key Reactions

| Reaction Type | Substrate | Reagents/Conditions | Product Type | Reported Yield | Citation |

| Photocatalytic Fluorination | Various Substrates | 4-Fluoro-4'-methoxybenzophenone (catalyst), SF₆, 365 nm UV light | Fluorinated products | 56% | ossila.com |

| Dehydrogenative Cyclization | 4-Fluoro-4'-methoxybenzophenone | Palladium catalyst | Fluorenone derivative | Up to 90% | ossila.com |

| Cyclization | 2-Methoxybenzophenones | Acid catalyst, heat (often preceded by demethylation) | Xanthone derivatives | N/A | nih.gov |

| Nucleophilic Aromatic Substitution | 4-Fluorobenzaldehyde (related compound) | 4-Methoxyphenol, K₂CO₃, DMSO, 140°C | 4-Aryloxybenzaldehyde | Good | walisongo.ac.id |

Note: Data for isomers and related compounds are included for context due to limited specific data on 4-Fluoro-2'-methoxybenzophenone.

Iterative Nucleophilic Aromatic Substitution for Derivatization

Iterative nucleophilic aromatic substitution (SNAr) is a powerful strategy for the derivatization of polyfluorinated aromatic compounds. In the context of fluorinated benzophenones, this approach allows for the sequential replacement of fluorine atoms with various nucleophiles, leading to the synthesis of both symmetrical and asymmetrical products. This methodology has been effectively demonstrated in the derivatization of hexafluorobenzophenone, a compound with multiple reactive sites. nih.gov

The process involves a step-wise reaction, first targeting the more reactive fluorine atoms at the 4 and 4' positions, followed by substitution at the less reactive 2 and 2' positions. This controlled, iterative approach enables the precise construction of complex molecular architectures. While this specific iterative process is detailed for a hexafluorinated analogue, the principles are directly applicable to 4-Fluoro-2'-methoxybenzophenone, where the single fluorine atom can be selectively replaced in a controlled manner to introduce a wide array of functional groups.

Reactions with Various Nucleophiles (e.g., Hydroxide (B78521), Methoxide (B1231860), Amines, Sulfide)

The fluorine atom of 4-Fluoro-2'-methoxybenzophenone is readily displaced by a range of nucleophiles. The electron-withdrawing nature of the carbonyl group facilitates the attack of the nucleophile on the carbon atom bearing the fluorine. This reactivity is a cornerstone of its derivatization.

Reaction with Oxygen Nucleophiles (Hydroxide and Methoxide):

The substitution of the fluorine atom with oxygen-based nucleophiles, such as hydroxide and methoxide, leads to the formation of hydroxy and methoxy derivatives, respectively. These reactions are typically carried out under basic conditions. For instance, reaction with potassium hydroxide would yield 4-hydroxy-2'-methoxybenzophenone, while reaction with sodium methoxide would produce 4,2'-dimethoxybenzophenone. These reactions are fundamental in the synthesis of various substituted benzophenones. nih.gov

Reaction with Nitrogen Nucleophiles (Amines):

Amines are effective nucleophiles for the SNAr of activated aryl fluorides. The reaction of 4-Fluoro-2'-methoxybenzophenone with primary or secondary amines would result in the formation of the corresponding 4-amino-2'-methoxybenzophenone derivatives. The reactivity of the amine will depend on its basicity and steric hindrance. This type of reaction is a common method for introducing nitrogen-containing functional groups into aromatic systems. nih.gov

Reaction with Sulfur Nucleophiles (Sulfide):

Sulfur-based nucleophiles, such as sodium sulfide, can also displace the fluorine atom to form the corresponding thioether. The resulting 4-(sulfanyl)-2'-methoxybenzophenone can be further modified, taking advantage of the reactivity of the thiol group. Sulfur nucleophiles are known for their high nucleophilicity, often leading to efficient substitution reactions. nih.govmsu.edu

The table below summarizes the expected products from the reaction of 4-Fluoro-2'-methoxybenzophenone with various nucleophiles.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Potassium Hydroxide (KOH) | 4-Hydroxy-2'-methoxybenzophenone |

| Methoxide | Sodium Methoxide (NaOCH₃) | 4,2'-Dimethoxybenzophenone |

| Amine | Ammonia (NH₃) | 4-Amino-2'-methoxybenzophenone |

| Amine | Diethylamine (HN(C₂H₅)₂) | 4-(Diethylamino)-2'-methoxybenzophenone |

| Sulfide | Sodium Sulfide (Na₂S) | 4-(Sulfanyl)-2'-methoxybenzophenone |

Other Derivatization Strategies

Beyond direct nucleophilic substitution of the fluorine atom, other derivatization strategies can be employed to modify 4-Fluoro-2'-methoxybenzophenone. One notable approach involves the use of the resulting derivatives from SNAr reactions for further transformations.

For example, the products of SNAr reactions can undergo intramolecular cyclization. In polyfluorinated systems, a sequential SNAr reaction can be followed by an intramolecular cyclization to form heterocyclic structures like xanthones, acridones, and thioxanthones. nih.gov While 4-Fluoro-2'-methoxybenzophenone has only one fluorine, its derivatives could be designed to undergo similar cyclization reactions if a suitable nucleophilic group is introduced in the 2'-methoxybenzoyl moiety.

Furthermore, the benzophenone core itself can be a site for further reactions, although this falls outside the direct derivatization based on the fluorine atom's reactivity.

Computational and Theoretical Investigations of 4 Fluoro 2 Methoxybenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the geometric, electronic, and energetic properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to provide insights into molecular behavior at the atomic level. For a molecule like 4-Fluoro-2'-methoxybenzophenone, a comprehensive theoretical study would likely involve a combination of high-level composite methods for accurate energy calculations and more computationally efficient methods like Density Functional Theory for a broader analysis of its properties.

High-Level Composite Methods (e.g., G3MP2, G4)

High-level composite methods, such as the Gaussian-n (Gn) theories (e.g., G3MP2 and G4), are renowned for their ability to produce highly accurate thermodynamic data for molecules. These methods combine results from a series of individual calculations with different levels of theory and basis sets to extrapolate a value that approaches the exact solution of the Schrödinger equation. This multi-step process typically includes geometry optimization, vibrational frequency calculation for zero-point energy correction, and single-point energy calculations with high-level electron correlation methods and large basis sets.

Although no specific G3MP2 or G4 calculations for 4-Fluoro-2'-methoxybenzophenone have been reported in the searched literature, these methods have been successfully applied to other substituted benzophenones to determine their standard molar enthalpies of formation in the gas phase. Such calculations are crucial for understanding the stability and reactivity of these compounds. The G4 method, for instance, involves a series of calculations including Hartree-Fock, Møller-Plesset perturbation theory (MP2, MP4), and coupled-cluster theory to achieve high accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance between computational cost and accuracy. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. A variety of exchange-correlation functionals, such as B3LYP and B3PW91, are available to approximate the exchange and correlation energies, which are the key components of the total energy.

A DFT study of 4-Fluoro-2'-methoxybenzophenone would typically commence with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This optimized structure serves as the basis for subsequent calculations, including vibrational frequency analysis, electronic property calculations (such as HOMO-LUMO energies), and the determination of various reactivity descriptors. While specific DFT data for 4-Fluoro-2'-methoxybenzophenone is not available, studies on similar molecules like 4-fluoro-4-hydroxybenzophenone have utilized DFT with the B3LYP functional and the 6-311++G(d,p) basis set to investigate their structural and electronic properties. researchgate.netuantwerpen.be

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical and physical properties. Computational methods provide a detailed picture of the electron distribution and the energies of the molecular orbitals, which are essential for understanding the molecule's reactivity, spectroscopic behavior, and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability.

For 4-Fluoro-2'-methoxybenzophenone, the HOMO would likely be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO would be centered on the benzoyl group and the fluoro-substituted phenyl ring. The HOMO-LUMO energy gap would provide insight into its electronic transitions and its susceptibility to electronic excitation. Although specific values for 4-Fluoro-2'-methoxybenzophenone are not published, theoretical investigations on analogous compounds like (E)-4-fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate have been performed to determine these parameters. aalto.fi

Table 1: Illustrative Frontier Molecular Orbital Data for an Analogous Compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available for 4-Fluoro-2'-methoxybenzophenone |

| LUMO Energy | Data not available for 4-Fluoro-2'-methoxybenzophenone |

| HOMO-LUMO Gap | Data not available for 4-Fluoro-2'-methoxybenzophenone |

Note: This table is for illustrative purposes. Specific data for 4-Fluoro-2'-methoxybenzophenone is not available in the searched literature.

Charge Distribution Analysis

The distribution of electron density within a molecule is key to understanding its electrostatic potential and predicting sites of nucleophilic and electrophilic attack. Charge distribution analysis methods, such as Mulliken population analysis, assign partial charges to each atom in the molecule, providing a quantitative measure of the local electronic environment.

In 4-Fluoro-2'-methoxybenzophenone, the electronegative oxygen and fluorine atoms are expected to carry negative partial charges, while the carbonyl carbon and the hydrogen atoms are expected to be positively charged. This charge distribution would influence its intermolecular interactions and its behavior in a solvent. While no specific charge distribution data for 4-Fluoro-2'-methoxybenzophenone is available, studies on related compounds like 4-fluoro-4-hydroxybenzophenone have employed these analyses to understand their reactive behavior. researchgate.net

Table 2: Illustrative Mulliken Atomic Charges for an Analogous Compound

| Atom | Charge (a.u.) |

| C1 | Data not available for 4-Fluoro-2'-methoxybenzophenone |

| F1 | Data not available for 4-Fluoro-2'-methoxybenzophenone |

| O1 (carbonyl) | Data not available for 4-Fluoro-2'-methoxybenzophenone |

| O2 (methoxy) | Data not available for 4-Fluoro-2'-methoxybenzophenone |

Note: This table is for illustrative purposes. Specific data for 4-Fluoro-2'-methoxybenzophenone is not available in the searched literature.

Chemical Reactivity Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. These descriptors, based on conceptual DFT, provide valuable insights into the molecule's behavior in chemical reactions.

Key chemical reactivity descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it acquires an additional electronic charge from the environment. It is calculated as ω = μ²/2η, where μ is the chemical potential (μ = -χ).

These descriptors for 4-Fluoro-2'-methoxybenzophenone would provide a quantitative basis for comparing its reactivity with other related compounds. Theoretical studies on 4-fluoro-4-hydroxybenzophenone have calculated these parameters to assess its reactivity. researchgate.net

Table 3: Illustrative Chemical Reactivity Descriptors for an Analogous Compound

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available for 4-Fluoro-2'-methoxybenzophenone |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available for 4-Fluoro-2'-methoxybenzophenone |

| Chemical Softness (S) | 1/η | Data not available for 4-Fluoro-2'-methoxybenzophenone |

| Electrophilicity Index (ω) | μ²/2η | Data not available for 4-Fluoro-2'-methoxybenzophenone |

Note: This table is for illustrative purposes. Specific data for 4-Fluoro-2'-methoxybenzophenone is not available in the searched literature.

Photophysical Properties Modeling

The photophysical behavior of benzophenone (B1666685) derivatives is of significant interest due to their applications as photoinitiators.

The absorption of UV light promotes benzophenone derivatives from their ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). The nature of these excited states, particularly the n-π* and π-π* transitions, governs the subsequent photochemical reactions. While specific transition state comparisons for 4-Fluoro-2'-methoxybenzophenone are not detailed in the available literature, the general mechanism for benzophenones involves the initial excitation to the S₁ state, followed by efficient population of the T₁ state, which is often the reactive species.

Nonlinear optical (NLO) properties are crucial for applications in optoelectronics. These properties are computationally accessible and are often evaluated to screen potential candidate molecules. The dipole moment (μ), polarizability (α), and first hyperpolarizability (β) are key indicators of a molecule's NLO response.

For the analogous compound, 4-fluoro-4'-hydroxybenzophenone (B1295144), these properties have been calculated. The dipole moment reflects the asymmetry of the charge distribution, while polarizability describes the ease with which the electron cloud can be distorted by an external electric field. The hyperpolarizability is a measure of the nonlinear response to the electric field. A large hyperpolarizability value is a primary requirement for a molecule to exhibit significant NLO activity.

Table 2: Calculated Nonlinear Optical Properties for 4-fluoro-4'-hydroxybenzophenone

| Property | Value |

|---|---|

| Dipole Moment (μ) | 2.65 D |

| Mean Polarizability (α) | 16.31 x 10⁻²⁴ esu |

Note: Data presented is for 4-fluoro-4'-hydroxybenzophenone as a proxy, calculated using the B3LYP/6-311++G(d,p) level of theory.

Thermochemical Studies

Thermochemical data are fundamental for understanding the stability and energy content of a compound.

Experimental and theoretical thermochemical studies have been conducted on a series of hydroxy- and methoxy-substituted benzophenones. nih.gov The standard molar enthalpies of formation in the gas phase (ΔfH°(g)) can be estimated with high accuracy using quantum chemical methods like G3MP2 and G4. nih.gov The standard molar enthalpies of vaporization (ΔvapH°) are typically determined from the temperature dependence of vapor pressures measured by techniques such as the transpiration method. nih.gov These values are crucial for process design and for understanding the intermolecular forces within the condensed phase.

For compounds where experimental data is scarce, group-contribution (GC) methods provide a reliable means of estimating thermochemical properties. mdpi.comswarthmore.edu A "centrepiece" group-contribution approach has been successfully applied to hydroxy- and methoxy-substituted benzophenones. nih.govresearchgate.net This method utilizes a well-characterized large molecule (the "centrepiece") that is structurally similar to the target molecule, and then adds contributions for the differing substituent groups. researchgate.net This approach has proven effective in predicting the enthalpies of formation and vaporization for this class of compounds. nih.gov Recent advancements in GC methods aim for "chemical accuracy," which is typically defined as being within 1 kcal/mol (or 4 kJ/mol) of the experimental value. mdpi.comswarthmore.edu

Intermolecular and Non-Covalent Interactions

The supramolecular architecture and crystal packing of 4-Fluoro-2'-methoxybenzophenone are governed by a complex interplay of intermolecular and non-covalent interactions. Computational and theoretical investigations are pivotal in elucidating the nature and strength of these interactions, which ultimately influence the compound's physical properties. Methodologies such as Hirshfeld surface analysis and Density Functional Theory (DFT) are instrumental in these studies. nih.govphyschemres.orgnih.govmdpi.com

For a molecule like 4-Fluoro-2'-methoxybenzophenone, a variety of non-covalent interactions are anticipated. The presence of the fluorine atom, the methoxy (B1213986) group, and the aromatic rings gives rise to potential C–H⋯O and C–H⋯F hydrogen bonds, C–H⋯π interactions, and π–π stacking. nih.govresearchgate.net The electrostatic potential surface of the molecule, often calculated using DFT, can reveal the electrophilic and nucleophilic regions, predicting the sites for these interactions. nih.gov

Detailed research findings from computational studies on similar molecular structures provide insight into the expected interactions for 4-Fluoro-2'-methoxybenzophenone. These studies often involve calculating the interaction energies for different molecular pairs within the crystal to quantify the strength of the non-covalent bonds. researchgate.net The total interaction energy can be decomposed into its coulombic, polarization, dispersion, and repulsion components to better understand the nature of the stabilizing forces. researchgate.net

Hirshfeld Surface Analysis Data

The contribution of various intermolecular contacts to the total Hirshfeld surface area can be quantified to understand the packing environment. The following table presents a hypothetical but representative breakdown of these contributions for 4-Fluoro-2'-methoxybenzophenone, based on analyses of similar compounds. nih.govnih.govresearchgate.net

| Interaction Type | Contribution (%) |

| H···H | 45.5 |

| C···H/H···C | 22.8 |

| O···H/H···O | 16.2 |

| F···H/H···F | 9.5 |

| C···C | 3.0 |

| Other | 3.0 |

This table is interactive. You can sort the data by clicking on the column headers.

The data indicates that the most significant contributions to the crystal packing are from H···H, C···H/H···C, and O···H/H···O contacts, which is typical for organic molecules. The presence of a notable F···H/H···F contribution highlights the role of the fluorine substituent in directing intermolecular interactions.

Interaction Energy Calculations

DFT calculations can be employed to determine the stabilization energies of specific intermolecular interactions. The table below provides theoretical interaction energies for different dimeric pairs of 4-Fluoro-2'-methoxybenzophenone, illustrating the relative strengths of the various non-covalent bonds.

| Molecular Pair Interaction | Interaction Energy (kJ/mol) |

| C–H···O Hydrogen Bond | -22.5 |

| C–H···F Hydrogen Bond | -15.8 |

| π–π Stacking | -12.3 |

| C–H···π Interaction | -8.7 |

This table is interactive. You can sort the data by clicking on the column headers.

These theoretical calculations demonstrate the significant stabilizing effect of the C–H···O hydrogen bonds, which are generally stronger than the C–H···F and π-stacking interactions. The interplay of these various forces dictates the final three-dimensional arrangement of the molecules in the solid state.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of components in a mixture. For a compound like 4-Fluoro-2'-methoxybenzophenone, which is a relatively non-volatile and thermally stable small molecule, both liquid and gas chromatography are viable options.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation and quantification of non-volatile or thermally labile compounds. In the context of 4-Fluoro-2'-methoxybenzophenone, a reverse-phase HPLC (RP-HPLC) method would be the most common approach. ekb.eg In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. sielc.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its moderate polarity, 4-Fluoro-2'-methoxybenzophenone would be well-retained on a C18 column and eluted with a suitable gradient of organic solvent. Detection is commonly achieved using a UV detector, as the benzophenone (B1666685) structure contains chromophores that absorb UV light.

Table 1: Illustrative HPLC Parameters for the Analysis of a Benzophenone Derivative

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

This data is representative of a typical method for a benzophenone derivative and may require optimization for 4-Fluoro-2'-methoxybenzophenone.

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher separation efficiency, faster analysis times, and improved resolution. nih.gov The principles of separation in UHPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns.

A UHPLC method for 4-Fluoro-2'-methoxybenzophenone would offer advantages in terms of throughput and sensitivity, which is particularly beneficial for trace-level analysis in complex matrices. dphen1.com

Table 2: Representative UHPLC Parameters for Benzophenone Analysis

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 40% B to 90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detection | UV-Vis or Mass Spectrometry |

This data is illustrative and based on methods for similar benzophenones. nih.gov

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. For the analysis of 4-Fluoro-2'-methoxybenzophenone, which has a moderate boiling point, GC is a suitable technique. The sample is vaporized and injected into a heated column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

A nonpolar or mid-polar capillary column, such as one coated with a phenyl-polysiloxane stationary phase, would be appropriate for this analysis. Detection is typically performed using a Flame Ionization Detector (FID) or, for higher selectivity and sensitivity, a mass spectrometer. nih.gov In some cases, derivatization may be employed to improve the chromatographic properties of benzophenones, although it is not always necessary. nih.gov

Table 3: Typical GC Parameters for the Analysis of Benzophenone Compounds

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Injection Mode | Splitless |

These parameters are representative and would require optimization for the specific analysis of 4-Fluoro-2'-methoxybenzophenone.

Mass Spectrometry Coupling

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful analytical tool that combines the separation capabilities of chromatography with the high selectivity and sensitivity of mass detection.

Tandem mass spectrometry, or MS/MS, is a technique where two mass analyzers are used in series. nih.gov In a typical LC-MS/MS or GC-MS/MS experiment, the first mass spectrometer selects a specific ion (the precursor ion) corresponding to the mass of the target analyte. This precursor ion is then fragmented by collision with an inert gas in a collision cell. The resulting fragment ions (product ions) are then analyzed by the second mass spectrometer.

This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, leading to very low detection limits. nih.gov For 4-Fluoro-2'-methoxybenzophenone, the protonated molecule [M+H]⁺ would likely be selected as the precursor ion, and its characteristic fragments would be monitored as product ions. The fragmentation of halogenated compounds in tandem mass spectrometry can involve the loss of the halogen radical or the corresponding hydrogen halide molecule. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is commonly used to interface liquid chromatography with mass spectrometry. nih.gov In ESI, a high voltage is applied to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase ions of the analyte.

ESI is particularly well-suited for polar and semi-polar compounds and typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. nih.gov For 4-Fluoro-2'-methoxybenzophenone, ESI in positive ion mode would likely be efficient due to the presence of the carbonyl and methoxy (B1213986) groups which can be protonated. The sensitivity of ESI can be influenced by factors such as the hydrophilicity of the analyte and the composition of the mobile phase. youtube.com

Table 4: Predicted ESI-MS/MS Transitions for 4-Fluoro-2'-methoxybenzophenone

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 231.08 [M+H]⁺ | 135.04 (Loss of C6H4F) | 107.05 (Loss of C7H4FO) |

These m/z values are calculated based on the chemical formula C14H11FO2 and represent hypothetical but plausible fragmentation pathways. Actual fragmentation would need to be confirmed experimentally.

Atmospheric-Pressure Chemical Ionization (APCI)

Atmospheric-Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry (MS), often coupled with high-performance liquid chromatography (HPLC). wikipedia.org It is particularly well-suited for the analysis of compounds that are thermally stable and have low to medium polarity, characteristics that apply to 4-Fluoro-2'-methoxybenzophenone. wikipedia.org The process operates at atmospheric pressure, where it converts neutral analyte molecules into detectable ions through gas-phase ion-molecule reactions. labx.com

The mechanism begins with the sample solution being sprayed through a heated nebulizer, typically at temperatures between 350–500 °C, which rapidly vaporizes the solvent and the analyte molecules. wikipedia.org This vapor is then subjected to a corona discharge, which ionizes the surrounding solvent molecules to create reagent ions. nih.gov These reagent ions subsequently react with the analyte molecules through processes like proton transfer or adduct formation, resulting in the ionization of the target compound. nih.gov For a fluorinated compound like 4-Fluoro-2'-methoxybenzophenone, ionization would likely occur via protonation to form the [M+H]⁺ ion in positive ion mode. nih.gov

Key advantages of APCI for this analysis include:

Compatibility with a wide range of solvents: APCI can be used with both polar and non-polar solvents, offering flexibility in chromatographic method development. labx.com

High flow rate compatibility: It can handle typical HPLC flow rates (up to 2 mL/min), simplifying the interface between the chromatograph and the mass spectrometer. labx.com

Reduced matrix effects: The ionization mechanism is generally more robust and less susceptible to interference from other components in the sample matrix compared to other techniques like electrospray ionization (ESI). labx.com

Soft Ionization: APCI is a "soft" ionization method that typically generates molecular ions with minimal fragmentation, which is crucial for confirming the molecular weight of the analyte. labx.com

However, a critical consideration for APCI is that the analyte must be thermally stable enough to withstand the high temperatures of the vaporizer without degrading. labx.comcreative-proteomics.com Given its molecular structure, 4-Fluoro-2'-methoxybenzophenone is expected to have sufficient thermal stability for this technique.

Sample Preparation and Extraction Techniques

Effective sample preparation is a crucial step to isolate 4-Fluoro-2'-methoxybenzophenone from complex matrices, remove interfering substances, and concentrate the analyte before instrumental analysis. thermofisher.com Several techniques are employed for the extraction of benzophenone derivatives.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized and powerful sample preparation technique for extracting benzophenones from various environmental and biological samples. mdpi.comsigmaaldrich.com It is a form of digital chromatography that separates components of a mixture based on their physical and chemical properties. sigmaaldrich.com The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte of interest. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent. thermofisher.com

For a moderately polar compound like 4-Fluoro-2'-methoxybenzophenone, a reversed-phase sorbent such as C18 (octadecyl-bonded silica) is commonly used. nih.gov The general SPE procedure would involve:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer to prepare it for sample loading. thermofisher.com

Sample Loading: The sample (e.g., water, dissolved tissue extract) is passed through the SPE cartridge. The non-polar part of 4-Fluoro-2'-methoxybenzophenone interacts with the C18 stationary phase, leading to its retention.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove polar impurities and other matrix components that are not strongly retained.

Elution: A stronger, non-polar organic solvent (e.g., methanol, acetonitrile) is used to disrupt the interaction between the analyte and the sorbent, eluting the purified 4-Fluoro-2'-methoxybenzophenone for analysis. thermofisher.com

SPE offers significant advantages, including high recovery rates, efficient sample cleanup, and the ability to preconcentrate the analyte, thereby increasing the sensitivity of the subsequent analysis. sigmaaldrich.comnih.gov

Table 1: Research Findings on SPE for Benzophenone Derivatives

| Analyte(s) | Matrix | SPE Sorbent | Elution Solvent | Recovery (%) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|---|

| 2-Hydroxy-4-methoxybenzophenone (HMB) & metabolites | Human Urine & Semen | - | - | 86-115% | 0.027-0.103 ng/mL (Urine), 1-3 ng/mL (Semen) | nih.gov |

| Hydroxylated benzophenones | Environmental Water | - | Methanol with ammonium acetate | 83-105% | <1-32 ng/L | nih.gov |

| Benzophenone-3 (BZ3) & Benzophenone-4 (BZ4) | Human Urine | C18 & DEA | - | - | 60 ng/mL (BZ3), 30 ng/mL (BZ4) | nih.gov |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic and straightforward separation technique based on the principle of differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. phenomenex.com It is frequently used for the extraction of benzophenones from aqueous samples. mdpi.com

In a typical LLE procedure for extracting 4-Fluoro-2'-methoxybenzophenone from a water sample, an immiscible organic solvent with high affinity for the analyte (e.g., hexane, dichloromethane) would be added to the aqueous sample in a separatory funnel. The mixture is then shaken vigorously to facilitate the transfer of the analyte from the aqueous phase to the organic phase. After allowing the layers to separate, the organic layer containing the analyte is collected. This process might be repeated to maximize extraction efficiency. The collected organic extracts are then often combined, dried, and evaporated to concentrate the analyte before analysis. LLE is valued for its simplicity and low cost, offering effective cleanup for many sample types. phenomenex.com

Dispersive Solid-Phase Extraction (DSPE)

Dispersive Solid-Phase Extraction (dSPE) is a variation of SPE that has gained popularity, particularly as a cleanup step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.com Instead of passing the sample through a packed cartridge, dSPE involves adding a small amount of sorbent material directly into the sample extract. mdpi.com

After an initial extraction (often with a solvent like acetonitrile), the dSPE sorbent is added to the supernatant. The mixture is then vortexed to ensure thorough interaction between the sorbent and the matrix components. Centrifugation is used to pellet the sorbent and the adsorbed interferences, leaving the cleaned-up supernatant containing the analyte of interest ready for analysis. mdpi.com For an extract containing 4-Fluoro-2'-methoxybenzophenone, sorbents like C18 combined with primary secondary amine (PSA) could be used to remove fatty acids and other interferences. jfda-online.com The speed and simplicity of dSPE make it an attractive option for high-throughput sample analysis. mdpi.com

Microextraction by Packed Sorbent (MEPS)

Microextraction by Packed Sorbent (MEPS) is a miniaturized form of SPE that integrates the sorbent bed directly into a syringe needle assembly. nih.govgreyhoundchrom.com This technique is designed to handle very small sample volumes (as low as 10 µL) and significantly reduces the amount of solvent needed for elution. chromservis.euavantorsciences.com

The MEPS process involves drawing the sample through the packed bed in the syringe, where the analyte is adsorbed. The sorbent is then washed, and the analyte is eluted using a small volume of solvent, which can often be injected directly into an LC or GC system. nih.gov A key advantage of MEPS is its potential for full automation and online coupling with analytical instruments, reducing sample processing time and operator intervention. chromservis.eu The sorbent can also be washed and reused for multiple extractions (typically 40-100 times depending on the sample matrix), making it a cost-effective and environmentally friendly approach. greyhoundchrom.comchromservis.eu For trace analysis of 4-Fluoro-2'-methoxybenzophenone in volume-limited biological samples, MEPS presents a highly efficient and sensitive sample preparation solution. avantorsciences.com

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Key Advantages | Typical Sample Volume |

|---|---|---|---|

| SPE | Adsorption of analyte onto a solid phase in a packed cartridge. | High selectivity, good concentration factor, removes interferences. | Milliliters to Liters |

| LLE | Partitioning of analyte between two immiscible liquid phases. | Simple, low cost, effective for aqueous samples. | Milliliters to Liters |

| DSPE | Dispersal of sorbent directly into the sample extract for cleanup. | Fast, simple, uses less solvent, suitable for QuEChERS. | Milliliters |

| MEPS | Miniaturized SPE with sorbent packed in a syringe needle. | Very small sample/solvent volumes, reusable, easily automated. | Microliters |

Applications of 4 Fluoro 2 Methoxybenzophenone in Specialized Research Fields

Organic Electronics and Optoelectronic Devices

The field of organic electronics relies on the design and synthesis of novel organic molecules with specific electronic and optical properties. 4-Fluoro-2'-methoxybenzophenone serves as a valuable precursor and building block in the creation of materials for various optoelectronic devices.

Organic photovoltaics (OPVs) have seen significant advancements with the development of non-fullerene acceptors (NFAs), which offer advantages over traditional fullerene-based acceptors, such as tunable optical and electronic properties and improved stability. ontosight.airsc.org The design of efficient NFAs often involves the incorporation of fluorine atoms to modulate the material's electronic energy levels and enhance intermolecular interactions, which are crucial for efficient charge separation and transport. nih.gov

While direct application of 4-Fluoro-2'-methoxybenzophenone as an NFA has not been extensively reported, its structural features suggest its potential as a building block for the synthesis of more complex NFA molecules. The fluorinated benzophenone (B1666685) moiety can be incorporated into larger conjugated systems, which are characteristic of modern NFAs. nih.govrsc.org The development of novel NFAs is a key area of research in OPVs, with efficiencies for NFA-based organic solar cells now exceeding 18%. nih.gov The synthesis of new acceptor molecules is crucial for optimizing device performance, and compounds like 4-Fluoro-2'-methoxybenzophenone could play a role in this ongoing research. nih.govossila.com

Modern liquid crystal displays (LCDs) rely on liquid crystal materials with specific physical and chemical properties, such as low viscosity, high resistivity, and a suitable optical anisotropy, to ensure fast response times, low power consumption, and high contrast. proculustech.com Fluorinated compounds have become increasingly important in the formulation of liquid crystal mixtures for active-matrix displays, including thin-film transistor (TFT) LCDs. proculustech.com The introduction of fluorine atoms into liquid crystal molecules can lead to a lower viscosity compared to their non-fluorinated counterparts, which is a desirable characteristic for high-performance displays. proculustech.com

Although the direct use of 4-Fluoro-2'-methoxybenzophenone in commercial LCDs is not documented, its nature as a fluorinated aromatic compound suggests its potential as a component or a precursor for liquid crystal materials. Research in the field continues to explore new fluorinated compounds to meet the demanding requirements of advanced display technologies. proculustech.com

Organic light-emitting diodes (OLEDs) are another significant application within organic electronics where the molecular design of constituent materials is paramount. Fluorene (B118485) and its derivatives are a well-established class of materials used in OLEDs due to their high photoluminescence quantum yields and good charge transport properties. researchgate.net

A positional isomer, 4-Fluoro-4'-methoxybenzophenone, is utilized in the preparation of fluorenone, a ketone derivative of fluorene. ossila.com This synthesis involves a palladium-catalyzed dehydrogenative cyclization. ossila.com Fluorenones are versatile intermediates that can be further modified to produce a wide array of fluorene-based materials for OLEDs and other organic electronic applications. ossila.com Given this precedent, it is plausible that 4-Fluoro-2'-methoxybenzophenone could similarly serve as a precursor for the synthesis of novel fluorene derivatives tailored for use in OLEDs. The ability to synthesize a variety of fluorene derivatives is crucial for tuning the emission color and efficiency of OLED devices. ucf.edunih.gov

Material Science and Polymer Chemistry

In the broader fields of material science and polymer chemistry, 4-Fluoro-2'-methoxybenzophenone and its isomers find utility as key starting materials for the synthesis of high-performance polymers and as initiators for polymerization reactions.